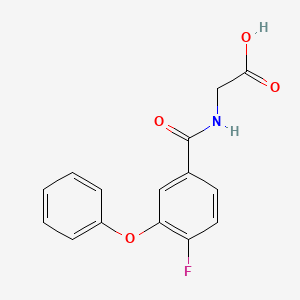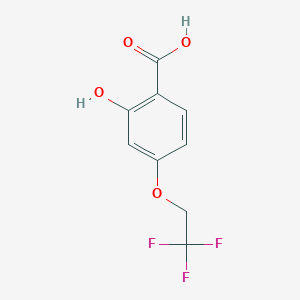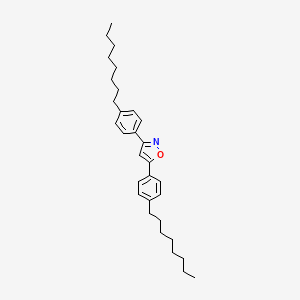
N-(4-Fluoro-3-phenoxybenzoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-phenoxybenzoyl)glycine typically involves the reaction of 4-fluoro-3-phenoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(4-Fluoro-3-phenoxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(4-Fluoro-3-phenoxybenzoyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interactions with enzymes and receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-Fluoro-3-phenoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to interact with the human estrogen receptor, although its activity is significantly lower than that of natural estrogens .
類似化合物との比較
Similar Compounds
3-Phenoxybenzoic acid: A structurally related compound that also contains a phenoxy group but lacks the fluoro substituent.
4-Fluoro-3-phenoxybenzoic acid: Similar to N-(4-Fluoro-3-phenoxybenzoyl)glycine but without the glycine moiety.
Uniqueness
This compound is unique due to the presence of both the fluoro and phenoxy groups, as well as the glycine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
674773-69-4 |
|---|---|
分子式 |
C15H12FNO4 |
分子量 |
289.26 g/mol |
IUPAC名 |
2-[(4-fluoro-3-phenoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-7-6-10(15(20)17-9-14(18)19)8-13(12)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
InChIキー |
FKBUSSNFHYRRPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)NCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)


![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)
